molecular formula C17H10F3N3S B5812619 3-Phenyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

3-Phenyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B5812619
M. Wt: 345.3 g/mol
InChI Key: RYBHFEYHTQATII-UHFFFAOYSA-N
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Description

3-Phenyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted at positions 3, 5, and 7 with phenyl, thiophen-2-yl, and trifluoromethyl groups, respectively. Its synthesis typically involves Suzuki-Miyaura cross-coupling and SNAr (nucleophilic aromatic substitution) reactions. For instance, 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one serves as a key intermediate, allowing sequential functionalization at C-3 (via Suzuki coupling) and C-5 (via SNAr with amines or thiols) . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the thiophene and phenyl moieties contribute to π-π stacking and electronic interactions .

Properties

IUPAC Name

3-phenyl-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F3N3S/c18-17(19,20)15-9-13(14-7-4-8-24-14)22-16-12(10-21-23(15)16)11-5-2-1-3-6-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYBHFEYHTQATII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)C(F)(F)F)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or thiophene rings, often using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

3-Phenyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., CF₃, NO₂) at C-7 or C-5 improve oxidative stability and modulate electronic properties .
  • Heteroaromatic substituents (thiophene, pyridine) enhance solubility and binding affinity in biological systems .

Physicochemical Properties

The trifluoromethyl group at C-7 is a common feature in analogs, contributing to distinct properties:

Property Target Compound 2-Methyl-5-(4-tolyl)-7-CF₃ 5-(4-Nitrophenyl)-7-CF₃ 3-(Pyridin-3-yl)-5-(4-MeO-Bn)-7-CF₃
Molecular Weight (g/mol) 365.3 278.2 340.3 443.4
Melting Point (°C) 180–185* 162–164 210–212 195–198
LogP (Predicted) 3.8 3.1 2.9 2.5
Solubility (DMSO, mg/mL) >10 >20 15 8

Note: The thiophene moiety in the target compound reduces crystallinity compared to purely aromatic analogs, as seen in its lower melting point .

Biological Activity

3-Phenyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a novel compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its potential biological activities, particularly in cancer therapy. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure with a trifluoromethyl group that enhances its biological properties. The synthesis of pyrazolo[1,5-a]pyrimidines typically involves multicomponent reactions (MCRs), which allow for efficient production of these compounds.

Synthesis Method

A common synthetic route includes:

  • Ugi-Zhu three-component reaction : This method combines various substrates in a one-pot process to create the desired pyrazolo[1,5-a]pyrimidine structure.
  • Microwave-assisted synthesis : Utilizes microwave-dielectric heating to improve yield and reduce reaction time.

Biological Activity

The biological activities of this compound have been explored in various studies, highlighting its potential as an anticancer agent.

This compound primarily acts as a selective inhibitor of specific kinases involved in cancer progression. Notably:

  • Pim-1 Kinase Inhibition : Studies indicate that it effectively inhibits Pim-1 kinase, which is crucial in regulating cell growth and survival in cancer cells. The inhibition of Pim-1 leads to decreased phosphorylation of BAD protein, promoting apoptosis in cancer cells .

Case Studies and Research Findings

Several research studies have evaluated the efficacy of pyrazolo[1,5-a]pyrimidine derivatives:

  • Pim-1 Inhibition Study :
    • A lead compound demonstrated potent inhibition of Pim-1 with an IC50 value in the low micromolar range.
    • It exhibited selectivity against a panel of 119 oncogenic kinases, showing >98% inhibition at 1 μM concentration .
  • Anticancer Activity :
    • In vitro studies showed that compounds similar to this compound significantly inhibited cancer cell proliferation in various lines including MCF-7 (breast cancer) and others .
    • The compound's trifluoromethyl group was identified as critical for enhancing its anticancer activity compared to non-modified analogs .

Table 1: Biological Activity Summary

CompoundTarget KinaseIC50 (µM)Selectivity ScoreRemarks
This compoundPim-1< 10.14Strong inhibitor
Similar Derivative AFlt-30.9N/ADual inhibitor
Similar Derivative BCK2α8N/ASelective inhibitor

Q & A

Q. What are the standard synthetic strategies for preparing 3-phenyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine?

The compound is typically synthesized via multi-step routes involving:

  • Condensation reactions between aminopyrazole precursors and β-diketones or α,β-unsaturated ketones under acidic conditions (e.g., acetic acid or p-toluenesulfonic acid) .
  • Cyclization of intermediates using microwave-assisted heating or reflux in polar aprotic solvents (e.g., DMF or DMSO) to form the pyrazolo[1,5-a]pyrimidine core .
  • Functionalization via Suzuki-Miyaura coupling for aryl/heteroaryl group introduction (e.g., thiophen-2-yl substituents) .

Q. How is the structural integrity of this compound validated post-synthesis?

Key characterization methods include:

  • Single-crystal X-ray diffraction to confirm molecular geometry and intermolecular interactions (e.g., π-π stacking, hydrogen bonding) .
  • NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to verify substituent positions and coupling constants (e.g., J values for aromatic protons) .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. What are the reported biological activities of pyrazolo[1,5-a]pyrimidine derivatives?

This structural class exhibits:

  • Enzyme inhibition (e.g., kinase or protease targets) due to the trifluoromethyl group’s electron-withdrawing effects, enhancing binding affinity .
  • Antimicrobial and anticancer activity linked to the phenyl and thiophene moieties, which disrupt cellular processes like DNA replication .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and purity?

  • Reaction condition screening : Test solvents (e.g., THF vs. DMF), catalysts (e.g., Pd(PPh₃)₄ for coupling), and temperatures to minimize side products .
  • In-line monitoring : Use FTIR or HPLC to track reaction progress and isolate intermediates .
  • Crystallization optimization : Employ solvent mixtures (e.g., ethanol/dichloromethane) to enhance crystal quality for X-ray validation .

Q. How to resolve contradictions in spectral data during structural analysis?

  • Dynamic NMR studies : Detect conformational equilibria (e.g., hindered rotation of aryl groups) causing split signals .
  • 2D NMR techniques (COSY, NOESY): Assign overlapping peaks in crowded aromatic regions .
  • DFT calculations : Compare experimental and computed ¹³C NMR chemical shifts to validate assignments .

Q. What strategies address discrepancies in crystallographic data interpretation?

  • Space group validation : Check for systematic absences in diffraction patterns to avoid incorrect symmetry assignments .
  • Thermal ellipsoid analysis : Identify disordered regions (e.g., flexible substituents) requiring constrained refinement .
  • Cross-reference literature : Compare bond lengths/angles with analogous pyrazolo[1,5-a]pyrimidine structures .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Systematic substitution : Modify the phenyl, thiophene, or trifluoromethyl groups to assess their impact on bioactivity .
  • Pharmacophore mapping : Use molecular docking to predict binding modes against targets like kinases or GPCRs .
  • In vitro assays : Measure IC₅₀ values in enzyme inhibition or cell viability assays to quantify potency .

Q. What methods elucidate the pharmacological mechanism of action?

  • Target identification : Perform pull-down assays with biotinylated derivatives or affinity chromatography .
  • Transcriptomic profiling : Use RNA-seq to identify differentially expressed genes in treated cell lines .
  • Kinetic studies : Determine inhibition constants (Kᵢ) via enzymatic assays under varied substrate concentrations .

Q. How to address low thermal stability or solubility in experimental formulations?

  • Thermogravimetric analysis (TGA) : Identify decomposition temperatures and optimize storage conditions .
  • Co-solvent systems : Use DMSO-water or PEG-based vehicles to enhance aqueous solubility .
  • Salt formation : React with HCl or sodium citrate to improve bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Phenyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Reactant of Route 2
3-Phenyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.